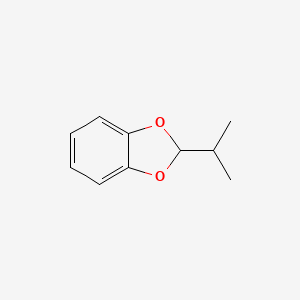

2-Isopropyl-1,3-benzodioxole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isopropyl-1,3-benzodioxole is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

2-Isopropyl-1,3-benzodioxole serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is its thermal rearrangement to generate 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is a precursor for benzofuranyl carbamate insecticides. This process involves the use of acid or transition metal catalysts that facilitate the conversion of this compound into valuable intermediates for drug development .

Case Study: Antitumor Agents

Recent studies have synthesized benzodioxole-based thiosemicarbazone derivatives from this compound and evaluated their anticancer properties. These derivatives exhibited significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma cells. The research focused on the correlation between anticancer activity and inhibition of cholinesterases, indicating promising therapeutic potential .

Agrochemical Applications

The compound is also utilized in the agrochemical sector. Its derivatives are known to act as insecticide synergists, enhancing the efficacy of active ingredients in pest control formulations. The synthesis of these derivatives often involves acylation processes that leverage this compound as a key building block .

Table: Agrochemical Applications of Derivatives

| Compound Name | Application Type | Activity Level |

|---|---|---|

| Benzofuranyl Carbamate Insecticides | Insecticide | High |

| 5-{[2-(2-butoxyethoxy) ethoxy] methyl}-6-propyl-2H-1,3-benzodioxole | Synergist | Moderate |

Organic Chemistry Research

In organic chemistry, this compound is employed as a precursor for various synthetic pathways. The compound's structure allows for regioselective reactions that can lead to the formation of more complex molecules. For instance, it can be used in arylation reactions to yield substituted benzodioxoles with diverse functional groups .

Case Study: Regioselective Arylation

Research has demonstrated that direct arylation of 1,3-benzodioxoles with various aryl bromides produces 4-substituted products effectively. This method showcases the versatility of this compound in generating compounds with potential applications in medicinal chemistry .

Biodegradation Studies

Emerging studies have also investigated the biodegradation pathways of related benzodioxole compounds. For example, research on 2,2-difluoro-1,3-benzodioxole revealed unexpected mechanisms of defluorination and biodegradation by specific microbial strains. Understanding these pathways can inform environmental impact assessments and guide the development of biodegradable agrochemicals .

Propiedades

Número CAS |

69031-36-3 |

|---|---|

Fórmula molecular |

C10H12O2 |

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

2-propan-2-yl-1,3-benzodioxole |

InChI |

InChI=1S/C10H12O2/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7,10H,1-2H3 |

Clave InChI |

ZETAGARONYFXRI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1OC2=CC=CC=C2O1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.